

In-Depth Technical Guide: DL-Alpha-Tocopherol Nicotinate-d9

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Compound of Interest

Compound Name: *DL-Alpha-tocopherol nicotinate-d9*

Cat. No.: *B12423749*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alpha-tocopherol nicotinate-d9 is a deuterium-labeled stable isotope of Vitamin E nicotinate, a compound that combines the antioxidant properties of alpha-tocopherol with the vasodilatory and lipid-modifying effects of nicotinic acid. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. It further delves into the intricate signaling pathways of its constituent moieties, alpha-tocopherol and nicotinic acid, offering valuable insights for researchers in pharmacology, drug metabolism, and related fields. Detailed experimental protocols for quantification and analysis are provided to facilitate its application in research and development.

Compound Identification and Properties

DL-Alpha-tocopherol nicotinate-d9 is the deuterated form of DL-Alpha-tocopherol nicotinate. The stable isotope labeling makes it an invaluable tool for pharmacokinetic and metabolic studies, allowing for its unambiguous differentiation from endogenous or non-labeled administered compounds.

Property	Value	Reference
Compound Name	DL-Alpha-tocopherol nicotinate-d9	N/A
CAS Number (Non-labeled)	51898-34-1	[1]
Molecular Formula	C ₃₅ H ₄₄ D ₉ NO ₃	N/A
Molecular Weight	544.87 g/mol	N/A
Appearance	Likely a viscous oil or solid	Inferred
Solubility	Soluble in organic solvents like ethanol, hexane, and dichloromethane	Inferred from analytical protocols

Synthesis of DL-Alpha-Tocopherol Nicotinate

Several synthetic routes for the non-labeled compound have been reported, which can be adapted for the deuterated analog by using the appropriate deuterated starting material (DL-Alpha-tocopherol-d9).

Method 1: Using Nicotinic Acid Chloride

A common method involves the reaction of DL-Alpha-tocopherol with nicotinic acid chloride in the presence of a base like pyridine.[2]

- Reactants: DL-Alpha-tocopherol-d9, Nicotinic acid chloride hydrochloride, Pyridine, Toluene.
- Procedure: A solution of DL-Alpha-tocopherol-d9 in toluene is added to a solution of nicotinic acid chloride hydrochloride in a pyridine/toluene mixture. The reaction is allowed to proceed overnight. The resulting solution is then washed with a dilute sodium bicarbonate solution and water, dried over sodium sulfate, and the solvent is evaporated. Purification is achieved through column chromatography.[2]

Method 2: Oxidative Esterification

This method utilizes 3-pyridylaldehyde and tocopherol as starting materials with an aza-carbene catalyst for oxidative esterification. This approach is highlighted for its use of inexpensive raw materials and mild reaction conditions.[3]

- Reactants: DL-Alpha-tocopherol-d9, 3-Pyridinecarboxaldehyde, Oxidant, Aza-carbene catalyst.
- Solvent: Chloroform, dichloromethane, tetrahydrofuran, or acetonitrile.[3]
- General Process: The reactants are combined in a suitable solvent and stirred under mild conditions until the reaction is complete. The product is then isolated and purified.

Method 3: Enzymatic Synthesis

Lipase-catalyzed synthesis offers a green and efficient alternative to chemical methods.

- Enzymes: Lipases such as Novozym 435 or Candida rugosa lipase (CRL) can be employed. [4]
- Acyl Donor: Nicotinic acid or its simple esters.
- Process: The enzyme facilitates the esterification of DL-Alpha-tocopherol-d9 with the nicotinic acid moiety in a suitable solvent or solvent-free system.[4]

Experimental Protocols

The quantification of **DL-Alpha-tocopherol nicotinate-d9**, and its non-labeled counterpart, in biological matrices is crucial for pharmacokinetic and metabolic studies. The ester bond is typically hydrolyzed prior to or during analysis, allowing for the quantification of the alpha-tocopherol and nicotinic acid moieties separately.

Quantification of Deuterated Alpha-Tocopherol by GC-MS/MS

This method is highly sensitive and specific for the analysis of deuterated tocopherols.[5]

Sample Preparation (from Plasma)[5][6][7]

- **Protein Precipitation:** To 100 μ L of plasma, add 200 μ L of ethanol to precipitate proteins. Vortex for 30 seconds.
- **Liquid-Liquid Extraction:** Add 1 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.
- **Evaporation:** Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- **Derivatization:** To the dried residue, add 50 μ L of a trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to form the TMS ether of alpha-tocopherol.

GC-MS/MS Analysis^[5]

- **Gas Chromatograph:** Agilent 7890B GC or equivalent.
- **Column:** DB-5ms capillary column (30 m x 0.25 mm, 0.25 μ m film thickness).
- **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **Injection Mode:** Splitless.
- **Temperature Program:** Initial temperature of 200°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
- **Mass Spectrometer:** Triple quadrupole mass spectrometer.
- **Ionization Mode:** Electron Ionization (EI).
- **Monitoring Mode:** Multiple Reaction Monitoring (MRM) for the specific transitions of the deuterated and non-deuterated alpha-tocopherol-TMS derivatives.

Quantification of Alpha-Tocopherol by HPLC-FLD

This method is widely used for the analysis of tocopherols in various matrices.^{[8][9][10]}

Sample Preparation (from Tissues)^[7]

- Homogenization: Homogenize 50 mg of tissue in 200 μ L of 0.1% ascorbic acid and 250 μ L of ethanol.
- Extraction: Add 1 mL of n-hexane, vortex vigorously, and centrifuge.
- Evaporation: Transfer the hexane layer and evaporate to dryness.
- Reconstitution: Reconstitute the residue in the mobile phase.

HPLC Conditions[8][9]

- HPLC System: Agilent 1260 HPLC or equivalent with a fluorescence detector.
- Column: Normal-phase silica column (e.g., Spherisorb Silica, 250 x 4.6 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of n-hexane and 2-propanol (e.g., 99:1 v/v).
- Flow Rate: 1 mL/min.
- Detection: Fluorescence detector with excitation at 295 nm and emission at 330 nm.

Signaling Pathways

DL-Alpha-tocopherol nicotinate combines two biologically active molecules, each with distinct and overlapping signaling pathways.

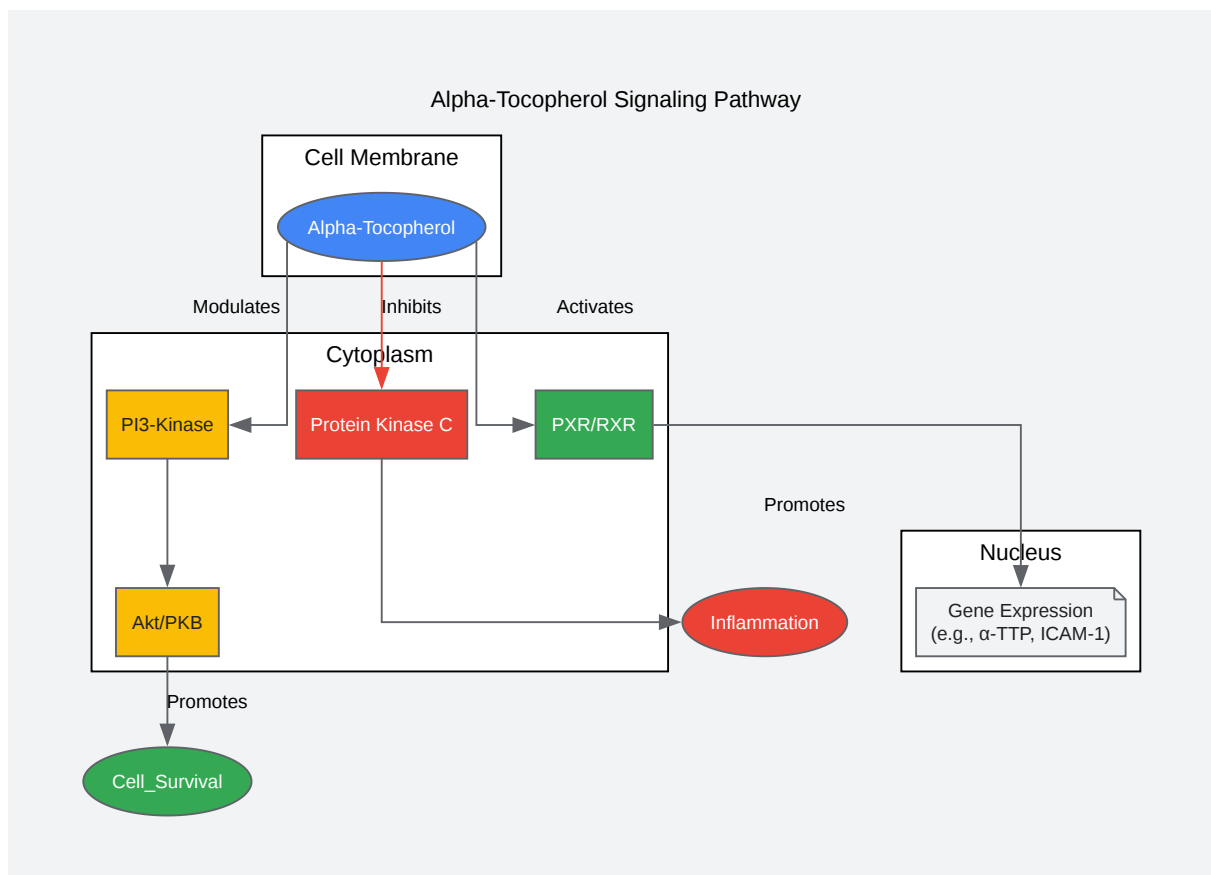
Alpha-Tocopherol Signaling

Alpha-tocopherol is not only a potent antioxidant but also a modulator of key signaling cascades. It influences gene expression and cellular processes such as proliferation, platelet aggregation, and inflammation.[11][12][13][14]

Key Signaling Interactions:

- Protein Kinase C (PKC) Inhibition: Alpha-tocopherol inhibits PKC activity, which in turn affects downstream signaling involved in cell proliferation and inflammation.[14][15]
- Phosphatidylinositol 3-Kinase (PI3K) Pathway: It modulates the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.[11][13]

- Gene Expression Regulation: Alpha-tocopherol upregulates the expression of genes such as α -tocopherol transfer protein and downregulates genes involved in inflammation, like ICAM-1 and E-selectin.[11][12]



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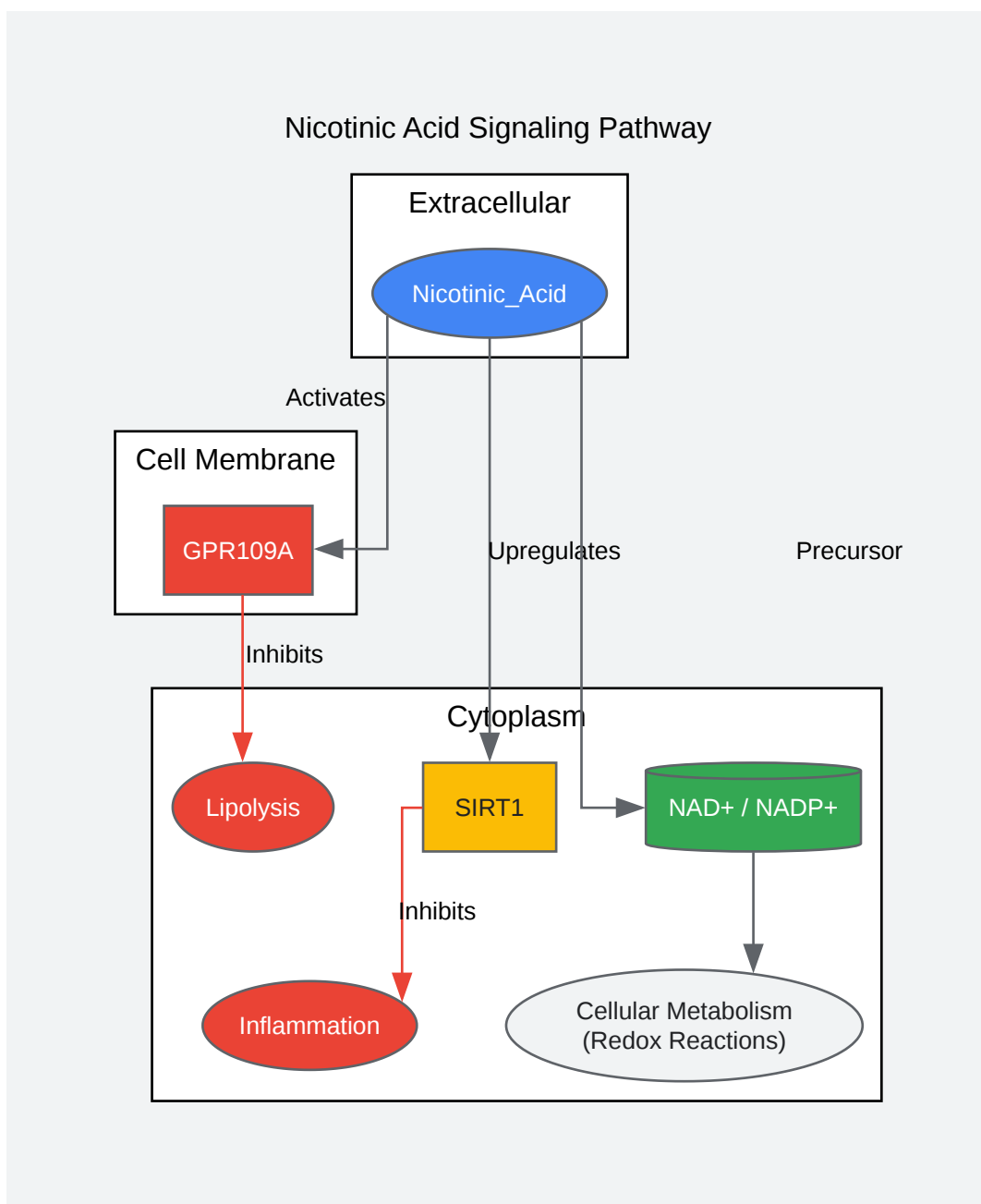
Alpha-Tocopherol Signaling Pathway

Nicotinic Acid Signaling

Nicotinic acid (Niacin) is a precursor to the coenzymes NAD and NADP, which are essential for cellular metabolism. It also has signaling functions mediated by specific receptors.[16][17]

Key Signaling Interactions:

- **NAD⁺/NADP⁺ Synthesis:** Nicotinic acid is a vital precursor for the synthesis of NAD⁺ and NADP⁺, crucial for redox reactions in cellular metabolism.[\[16\]](#)[\[17\]](#)
- **GPR109A Activation:** It binds to and activates the G protein-coupled receptor GPR109A (HCAR2), primarily expressed in adipocytes, leading to the inhibition of lipolysis.[\[17\]](#)
- **SIRT1-Dependent Pathway:** Nicotinic acid can attenuate vascular inflammation through a SIRT1-dependent signaling pathway, which involves the modulation of CD40 expression.[\[18\]](#)



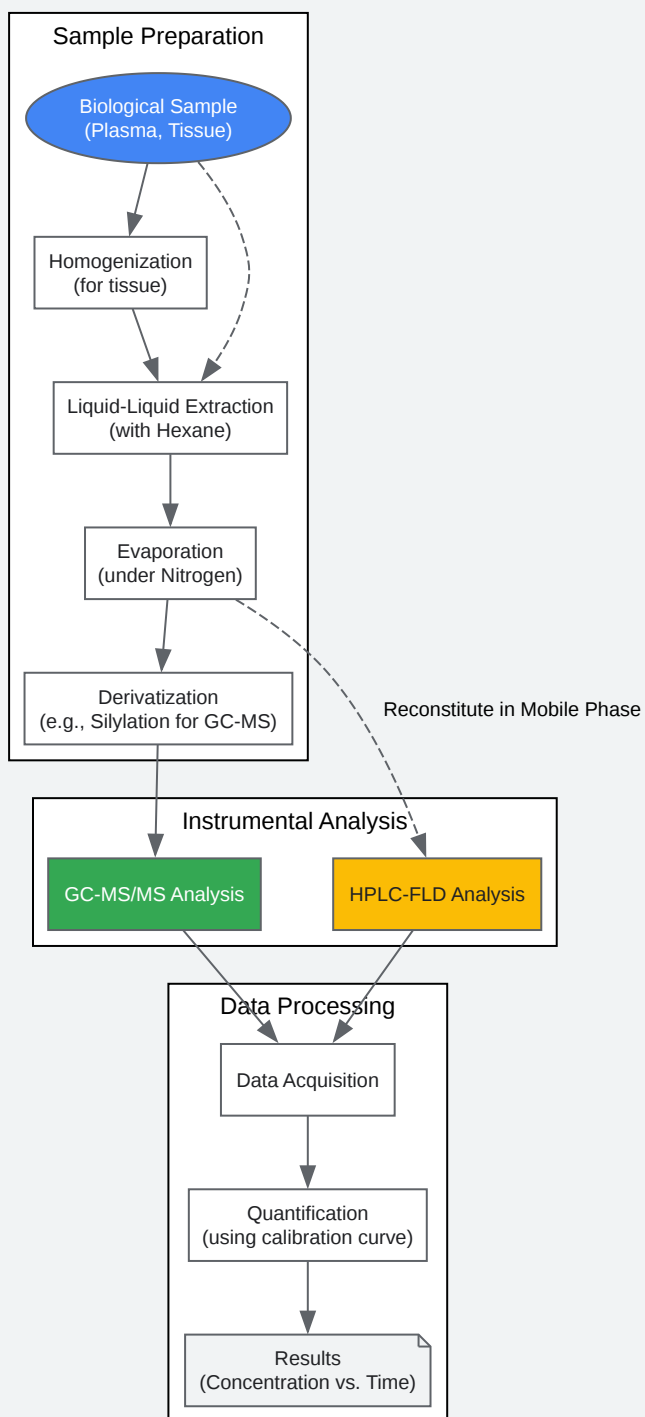
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Nicotinic Acid Signaling Pathway

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of **DL-Alpha-tocopherol nicotinate-d9** from a biological sample.

Workflow for DL-Alpha-Tocopherol Nicotinate-d9 Analysis

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